trans-4-Morpholinocyclohexanol

Übersicht

Beschreibung

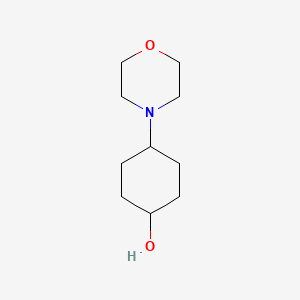

trans-4-Morpholinocyclohexanol: is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol. It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability. The compound is characterized by the presence of a morpholine ring attached to a cyclohexanol structure, which imparts unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

trans-4-Morpholinocyclohexanol has diverse applications in several domains:

Chemistry

- Organic Synthesis : It serves as a precursor for various organic compounds and participates in organic transformations. Its unique structure allows it to be a versatile building block in synthetic chemistry.

| Application | Description |

|---|---|

| Precursor in synthesis | Used to create more complex organic molecules |

| Reagent in reactions | Engages in various chemical transformations |

Biology

- Biological Activity : Studies indicate potential antimicrobial and antiviral properties. The compound is being researched for its effects on biological pathways and interactions with cellular targets.

| Biological Property | Findings |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria |

| Antiviral | Potential effects on viral replication processes |

Medicine

- Pharmaceutical Intermediate : It is utilized in the synthesis of drugs targeting neurological disorders, particularly those involving cholinergic dysfunctions such as Alzheimer's disease.

Industry

- Specialty Chemicals : Used in the production of specialty chemicals, this compound contributes to the development of materials with specific properties tailored for industrial applications.

Case Study 1: Neuroprotective Effects

A study assessed the protective effects of this compound against amyloid-beta induced neurotoxicity:

- Cell Viability : Enhanced viability of astrocytes exposed to amyloid-beta.

- Cytokine Modulation : Reduced pro-inflammatory cytokines (TNF-α and IL-6), indicating potential anti-inflammatory properties.

Case Study 2: Synthesis Applications

In a laboratory setting, this compound was successfully used as a reagent in synthesizing complex molecules that led to new drug candidates targeting neurological diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanol typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the reduction of 4-morpholinocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Morpholinocyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 4-morpholinocyclohexanone.

Reduction: Formation of different morpholine derivatives.

Substitution: Formation of substituted morpholine compounds.

Wirkmechanismus

The mechanism of action of trans-4-Morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . For example, its derivatives have been shown to exhibit acetylcholine-storage-blocking activity, which is significant in studying neurotransmitter dynamics . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

4-Morpholinocyclohexanone: A precursor in the synthesis of trans-4-Morpholinocyclohexanol.

Morpholine: A simpler structure lacking the cyclohexanol moiety.

Cyclohexanol: Lacks the morpholine ring but shares the cyclohexanol structure.

Uniqueness: this compound is unique due to the presence of both a morpholine ring and a cyclohexanol structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

Trans-4-Morpholinocyclohexanol (trans-4-MCH) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of trans-4-MCH, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Trans-4-MCH is a morpholine derivative characterized by a cyclohexanol structure. Its molecular formula is CHNO, and it contains both a morpholine ring and a cyclohexanol moiety, which contribute to its biological properties.

Trans-4-MCH exhibits several mechanisms of action that influence its biological activity:

- Receptor Modulation : Trans-4-MCH interacts with various receptors, including cannabinoid receptors. Studies indicate that morpholine-containing compounds can modulate the cannabinoid CB2 receptor, which is implicated in pain modulation and anti-inflammatory responses .

- Neuroprotective Effects : Research suggests that compounds similar to trans-4-MCH may exert neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress within the central nervous system (CNS) .

- Antimicrobial Activity : Some studies have reported that morpholine derivatives possess antimicrobial properties, potentially making trans-4-MCH useful in treating infections .

Biological Activity Overview

The biological activities of trans-4-MCH can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of trans-4-MCH or related compounds:

- CB2 Receptor Study : A study focused on the interaction of morpholine derivatives with CB2 receptors found that certain modifications to the morpholine structure enhanced receptor affinity and efficacy. Trans-4-MCH was noted for its ability to selectively activate these receptors, suggesting therapeutic potential in pain management .

- Neuroprotective Research : In an animal model, a morpholine derivative similar to trans-4-MCH demonstrated significant neuroprotective effects against neurodegenerative conditions by modulating inflammatory pathways and reducing neuronal apoptosis .

- Antimicrobial Efficacy : A study examining various morpholine derivatives reported that trans-4-MCH exhibited notable antimicrobial activity against specific bacterial strains, indicating its potential application in treating infections .

Eigenschaften

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFIVCWONKRRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728942 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228947-14-5 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.